molecular formula C17H16Cl2N2O2S B2416469 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 721892-21-3

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2416469
CAS No.: 721892-21-3
M. Wt: 383.29
InChI Key: FBYLJHWXOTWIHV-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16Cl2N2O2S and its molecular weight is 383.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Central Nervous System Depressant Activity : The compound and its derivatives were synthesized and evaluated for central nervous system depressant activity. Compounds showed marked sedative action (Manjunath, Mohan, Naragund, & Shishoo, 1997).

  • Anti-inflammatory Agents : 5-Aminobenzo[b]thiophene-2-carboxylic acid, converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, led to the development of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

  • Cytotoxicity Against Cancer Cell Lines : Derivatives of this compound exhibited optimal cytotoxic effect against various human cancer cell lines (Mohareb, Wardakhan, & Hamed, 2014).

Synthesis and Characterization

  • Synthesis and Anticancer Activity : Thiophene derivatives synthesized from related compounds showed good inhibitory activity against certain cancer cell lines (Atta & Abdel‐Latif, 2021).

  • Crystal Structure Analysis : The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related derivative, was synthesized and characterized using X-ray diffraction (Vasu et al., 2004).

Fluorescence and Spectroscopic Studies

  • Solvent Effect on Absorption and Fluorescence : The absorption and fluorescence spectra of related carboxamides were recorded in different solvents, providing insights into ground and excited state dipole moments (Patil et al., 2011).

  • Fluorescence Quenching Studies : Studies on the fluorescence quenching of related carboxamide by aniline and carbon tetrachloride in various solvents, provided an understanding of the quenching mechanisms (Patil et al., 2013).

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c18-9-14(22)21-17-15(12-3-1-2-4-13(12)24-17)16(23)20-11-7-5-10(19)6-8-11/h5-8H,1-4,9H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLJHWXOTWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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